molecular formula C8H11FO2 B6279906 6-fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2715119-75-6

6-fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B6279906
CAS No.: 2715119-75-6
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorospiro[3.3]heptane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-fluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

6-fluorospiro[3.3]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-chlorospiro[3.3]heptane-2-carboxylic acid
  • 6-bromospiro[3.3]heptane-2-carboxylic acid
  • 6-iodospiro[3.3]heptane-2-carboxylic acid

Uniqueness

6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it valuable in various applications .

Properties

CAS No.

2715119-75-6

Molecular Formula

C8H11FO2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.